molecular formula C7H15NO B3245201 (1S,2S)-2-methoxycyclohexan-1-amine CAS No. 1668628-91-8

(1S,2S)-2-methoxycyclohexan-1-amine

Cat. No.: B3245201
CAS No.: 1668628-91-8
M. Wt: 129.2 g/mol
InChI Key: NBWFBXBZOBXMHO-BQBZGAKWSA-N
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Description

(1S,2S)-2-Methoxycyclohexan-1-amine is a chiral amine compound characterized by the presence of a methoxy group and an amine group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-methoxycyclohexan-1-amine typically involves the reduction of the corresponding ketone or the amination of the corresponding alcohol. One common method is the catalytic hydrogenation of (1S,2S)-2-methoxycyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the nucleophilic substitution of (1S,2S)-2-methoxycyclohexanol with an amine source, such as ammonia or an amine derivative, in the presence of a suitable activating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes or continuous flow reactors to ensure efficient and consistent production. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-2-Methoxycyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclohexylamine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable base or catalyst.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclohexylamine.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1S,2S)-2-Methoxycyclohexan-1-amine has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-2-methoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

    (1R,2R)-2-Methoxycyclohexan-1-amine: A stereoisomer with different spatial arrangement of atoms.

    Cyclohexylamine: Lacks the methoxy group, resulting in different chemical properties.

    2-Methoxycyclohexanol: Contains a hydroxyl group instead of an amine group.

Uniqueness: (1S,2S)-2-Methoxycyclohexan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to its analogs. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions.

Properties

IUPAC Name

(1S,2S)-2-methoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWFBXBZOBXMHO-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCCC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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